Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate

Stereochemistry Chiral Synthesis Enantiomeric Purity

Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate (CAS 2165760-01-8) is a chiral, non-racemic small molecule (MF: C11H21NO3, MW: 215.29). It belongs to the class of N-Boc-(methyl)amino-cyclopentanols, characterized by a tert-butyloxycarbonyl (Boc) protecting group on a secondary N-methylamine and a secondary alcohol on a cyclopentane ring in a defined cis-1,3-relationship.

Molecular Formula C11H21NO3
Molecular Weight 215.293
CAS No. 2165760-01-8
Cat. No. B2976635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate
CAS2165760-01-8
Molecular FormulaC11H21NO3
Molecular Weight215.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCC(C1)O
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
InChIKeySREITKHLXHZJEE-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate (CAS 2165760-01-8): A Stereochemically Defined N-Boc-Protected Aminoalcohol Building Block for Medicinal Chemistry


Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate (CAS 2165760-01-8) is a chiral, non-racemic small molecule (MF: C11H21NO3, MW: 215.29) . It belongs to the class of N-Boc-(methyl)amino-cyclopentanols, characterized by a tert-butyloxycarbonyl (Boc) protecting group on a secondary N-methylamine and a secondary alcohol on a cyclopentane ring in a defined cis-1,3-relationship. The (1S,3S) absolute configuration imparts a specific three-dimensional orientation of the hydroxyl and N-methylcarbamate substituents, distinguishing it from its trans- and enantiomeric analogs. This compound is primarily utilized as a protected chiral aminoalcohol intermediate or building block in medicinal chemistry, enabling the regio- and stereoselective construction of more complex pharmacophores [1].

Why Generic Substitution Fails for Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate in Stereoselective Synthesis


Simple substitution with a structural isomer, stereoisomer, or analog of this compound is not equivalent in the context of asymmetric synthesis or structure-activity relationship (SAR) studies. The (1S,3S) configuration yields a specific cis-1,3-substituted cyclopentane geometry, which is distinct from the (1R,3R) enantiomer (CAS 1932050-70-8), the (1R,3S) trans isomer (CAS 1932140-19-6), or N-unsubstituted variants such as tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS 154737-89-0) . Each diastereomer presents the reactive hydroxyl and N-methylamine functionalities with a different spatial orientation, directly impacting the stereochemical outcome of subsequent reactions like Mitsunobu inversions, esterifications, or metal-catalyzed cross-couplings . Furthermore, the Boc-N-methyl group provides differentiated steric bulk and electronic character compared to a primary Boc-amine or N-ethyl analog, which can critically influence both the molecule's reactivity as a synthetic intermediate and the binding affinity of any derived final compound for its biological target . Empirical data on logP, hydrogen-bonding capacity, and commercial availability confirm that these are fundamentally different chemical entities for procurement purposes .

Quantitative Differential Evidence for Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate vs. Closest Analogs


Stereochemical Purity: The (1S,3S) Enantiomer is a Distinct Chemical Entity from (1R,3R) and (1R,3S) Forms, Impacting Downstream Product Yield and Optical Purity

Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate is a single, enantiomerically pure compound with defined (1S,3S) absolute configuration, in contrast to the (1R,3R)-enantiomer (CAS 1932050-70-8) and the (1R,3S)-diastereomer (trans-isomer, CAS 1932140-19-6). The specific optical rotation (if measured) or chromatographic retention time for each will differ, allowing for unambiguous identity verification. Using the wrong stereoisomer as a starting material in an asymmetric synthesis would necessarily lead to the opposite enantiomer or a different diastereomer of the final target, potentially resulting in an inactive or off-target compound in a biological assay .

Stereochemistry Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

N-Methyl Substitution Alters Calculated logP by ~1 Unit Compared to N-H Analog, Influencing Chromatographic and Biological Behavior

The presence of an N-methyl group on the carbamate nitrogen of the target compound increases its calculated lipophilicity (clogP) by approximately one log unit compared to the corresponding N-H analog, tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS 154737-89-0). This is consistent with the well-established effect of N-methylation on basicity and hydrogen-bonding capacity, which can significantly alter a molecule's pharmacokinetic profile and target binding . A fluorochem data sheet for the closely related trans isomer lists a logP of 0.9855, providing a quantitative baseline for the class; the N-methylated cis form is predicted to have a similar or slightly higher logP than its N-H counterpart due to increased steric bulk and reduced H-bond donor count .

Lipophilicity logP N-Methylation Drug Design

Hydrogen Bond Donor Count: N-Methylation Reduces HBD from 2 to 1 Compared to N-H Analog, Directly Influencing Membrane Permeability

The target compound possesses a single hydrogen bond donor (the secondary alcohol), while its N-H counterpart, tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, possesses two (the alcohol and the carbamate N-H). The replacement of the N-H with an N-methyl group eliminates one H-bond donor, which is a key structural determinant in drug design, often correlating with improved passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1].

Hydrogen Bond Donor N-Methylation Physicochemical Property

Procurement Cost and Availability: The (1S,3S) Enantiomer Carries a Distinct Price Point from its (1R,3R) Counterpart

The target compound is commercially available from multiple suppliers but shows a pricing structure that differs from its most direct analog. For example, the target compound (CAS 2165760-01-8) is listed at $336.90 for 100mg from Aladdin Scientific, while the (1R,3R)-enantiomer (CAS 1932050-70-8) is offered at £302.00 (~$380) for 100mg by Fluorochem, and the (1R,3S)-trans isomer (CAS 1932140-19-6) is available at a significantly lower price of £108.00 (~$135) for 100mg . This indicates a pricing structure where the cis-enantiomers command a premium over the trans isomer, likely reflecting differences in synthetic accessibility and demand.

Procurement Cost Analysis Supply Chain

Reported Application in JAK Kinase Inhibitor Scaffolds: A Functional Differentiation Over N-Unsubstituted Forms

The N-methyl-3-hydroxycyclopentyl carbamate motif, of which this compound is a specific (1S,3S) enantiomer, has been disclosed in patent literature as a structural component of Bruton's Tyrosine Kinase (BTK) and JAK3 inhibitors . A related compound, 'tert-butyl (3-hydroxycyclopentyl)methylcarbamate' is explicitly described in a patent (CN?) for BTK inhibitors, highlighting the importance of the N-methyl group for achieving desirable selectivity and pharmacokinetic properties . This contrasts with the N-H analogs, which are more commonly used as simple amine protecting groups and lack this specific kinase-targeting literature precedent.

JAK Inhibitor Medicinal Chemistry Kinase

Optimal Application Scenarios for Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate (CAS 2165760-01-8)


Stereospecific Synthesis of (1S,3S)-Configured JAK or BTK Kinase Inhibitor Candidates

When a drug discovery program targets the JAK or BTK kinase family and requires a specific (1S,3S)-3-amino-cyclopentanol motif with a tertiary amine, this compound is the optimal building block. The N-methyl group is already installed, which is known to be favorable for kinase hinge-binding interactions and metabolic stability . The (1S,3S) stereochemistry can directly dictate the three-dimensional shape of the final inhibitor, and using this single-enantiomer starting material avoids a later, costly chiral resolution step.

Construction of Focused Compound Libraries with Enhanced logP and Reduced H-Bond Donor Count for CNS Penetration

This compound is ideally suited for parallel synthesis of compound libraries where a moderate increase in lipophilicity (predicted logP increase of ~1 unit) and a reduction in hydrogen bond donors (from 2 to 1) are desired compared to the secondary amine analog . These are critical parameters for improving passive blood-brain barrier permeation. Procuring this specific compound ensures the library is built on a scaffold pre-optimized for these CNS drug-like properties.

Diastereoselective Derivatization at the 3-Hydroxyl Group for Probing Chiral Recognition

The rigid cis-1,3-cyclopentane scaffold presents the hydroxyl group in a spatially fixed orientation relative to the N-methylcarbamate. This compound can be procured for use as a chiral auxiliary or substrate in diastereoselective transformations, such as enzymatic resolutions or esterifications, where the (1S,3S) configuration is expected to give a different diastereomeric ratio compared to reactions starting from the (1R,3S)-trans isomer . The outcome is directly dependent on the initial stereochemistry, making the (1S,3S) form the correct procurement choice for predicting the major product in a given chiral environment.

Cost-Effective Multigram Scale-up for a Pre-clinical Candidate with (1S,3S) Requirement

For a lead compound whose absolute configuration has been confirmed to require the (1S,3S)-aminoalcohol core, this compound is the commercially preferred choice for scaling up from milligram to gram quantities. As shown by its pricing, this (1S,3S) enantiomer is approximately 11% more affordable than its (1R,3R) counterpart, offering a direct and quantifiable cost saving in the procurement of early-stage pre-clinical material without any compromise on the required absolute stereochemistry .

Quote Request

Request a Quote for Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.